1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine
Description
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine (CAS 55745-69-2) is a piperazine derivative featuring a 2,3-dihydrobenzofuran moiety linked via a methyl group to the piperazine ring. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.3 g/mol and a LogP of 1.42, indicating moderate lipophilicity . The compound is synthesized as a white solid and is commonly analyzed via reverse-phase HPLC . Its structural uniqueness lies in the partially saturated benzofuran ring, which distinguishes it from other piperazine derivatives.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15/h1-2,9,14H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVYETFQVXIRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204299 | |
| Record name | 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-69-2 | |
| Record name | 1-[(2,3-Dihydro-5-benzofuranyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55745-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2,3-dihydro-5-benzofuryl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.334 | |
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Chemical Reactions Analysis
WAY-658430-A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine has been studied for its effects on cellular signaling pathways. Research indicates that it influences gene expression and cell signaling, which may have implications in therapeutic areas such as:
- Neuroscience : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
- Cancer Research : Preliminary studies suggest that it may alter pathways involved in tumorigenesis, warranting further investigation into its anticancer properties.
Chromatographic Techniques
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A notable method involves the use of reverse-phase HPLC with the following parameters:
- Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).
- Column Type : Newcrom R1 HPLC column, which is beneficial for separating impurities and analyzing pharmacokinetics.
This method is scalable and suitable for both qualitative and quantitative analyses of the compound in various matrices .
Separation Techniques
A study conducted by SIELC Technologies demonstrated the effectiveness of using smaller 3 µm particle columns for fast UPLC applications. This technique not only improves resolution but also enhances the speed of analysis, making it ideal for high-throughput environments. The study highlighted that the method could be used to isolate impurities during preparative separations .
Cellular Impact Studies
Research has shown that 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine affects cell signaling pathways significantly. For instance, a study indicated that the compound led to alterations in gene expression profiles in specific cell lines. This effect suggests potential applications in drug design aimed at modulating these pathways for therapeutic benefits.
Mechanism of Action
The mechanism of action of WAY-658430-A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxygen-Containing Heterocycles
1-[(1,3-Benzodioxol-5-yl)methyl]piperazine Derivatives
Compounds I–III in feature a 1,3-benzodioxole group (two oxygen atoms) instead of a dihydrobenzofuran. The benzodioxole substituent adopts an equatorial position in the chair-conformed piperazine ring, similar to the dihydrobenzofuryl group in the target compound.
1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine (Elopiprazole)
This compound () shares the benzofuran core but includes a fluorophenyl-pyrrole substituent.
Phenyl- and Benzylpiperazine Analogues
1-(3-Chlorophenyl)piperazine (mCPP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
These phenylpiperazines () are selective serotonin receptor agonists. mCPP (LogP ~2.1) and TFMPP (LogP ~2.8) are more lipophilic than the target compound (LogP 1.42), which may influence blood-brain barrier penetration. The dihydrobenzofuran group in the target compound could reduce steric hindrance compared to bulky substituents like trifluoromethyl in TFMPP .
Benzhydrylpiperazine Derivatives
Compounds 4a–b () feature a benzhydryl (diphenylmethyl) group. Their higher molecular weights (~350 g/mol) and LogP values (~4.0) suggest greater hydrophobicity than the target compound. The dihydrobenzofuran group may offer a balance between hydrophobicity and solubility for pharmacological applications .
Piperazine Derivatives with Heterocyclic Appendages
Triazole- and Nitroimidazole-Linked Piperazines
describes piperazines conjugated with triazole and nitroimidazole moieties. These compounds exhibit antitumor activity, but their larger size (molecular weights >450 g/mol) and polar functional groups (e.g., nitro) contrast with the compact dihydrobenzofuran group in the target compound, which may prioritize CNS penetration .
Indenyloxy-Phenethylpiperazines
Compounds 13–25 () include a dihydroindenyloxy-phenethyl group. Their melting points (65–118°C) and yields (43–68%) provide benchmarks for synthetic feasibility.
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Piperazine Derivatives
Structure-Activity Relationship (SAR) Considerations
- Electron-Donating Effects : The oxygen in dihydrobenzofuran may engage in hydrogen bonding, similar to benzodioxole derivatives, but with reduced steric bulk .
- Conformational Flexibility : The chair conformation of the piperazine ring (common in analogues like ) suggests that the dihydrobenzofuran-methyl group occupies an equatorial position, minimizing torsional strain .
Biological Activity
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine belongs to a class of compounds known as piperazine derivatives. These compounds are characterized by their piperazine ring structure, which is often modified to enhance biological activity. The synthesis of this compound typically involves the reaction of benzofuran derivatives with piperazine under specific conditions that promote the formation of the desired product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine. The compound has been tested against various bacterial strains, demonstrating significant activity.
Table 1: Antimicrobial Activity of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.96 - 7.81 μg/mL | Not specified |
| Escherichia coli | Not effective | Not applicable |
| Klebsiella pneumoniae | Moderate (specific MIC not reported) | Not applicable |
| Pseudomonas aeruginosa | No activity | Not applicable |
The compound exhibited strong antibacterial effects , particularly against Staphylococcus aureus, with MIC values ranging from 0.96 to 7.81 μg/mL . However, it showed limited or no activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine has been evaluated for its anti-inflammatory effects . In vitro studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages demonstrated that this compound can significantly reduce inflammation markers.
Table 2: Anti-inflammatory Effects of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine
| Concentration (μg/mL) | Inhibition Rate (%) |
|---|---|
| 1 | 86.87 |
| 2 | 94.48 |
At concentrations of 1.0 and 2.0 μg/mL , the compound inhibited nitric oxide production by 86.87% and 94.48% , respectively . These findings suggest potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Case Study 1: A study focused on the synthesis and evaluation of piperazine derivatives, including 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine, found that these compounds displayed multidirectional antimicrobial activity against both Gram-positive and selected Gram-negative bacteria .
Case Study 2: Another investigation assessed the anti-inflammatory properties in a cellular model and concluded that the compound significantly modulates inflammatory responses in macrophages, indicating its potential use in anti-inflammatory therapies .
Preparation Methods
Alkylation of 2-Hydroxyacetophenone Derivatives
2′-Hydroxyacetophenone derivatives are alkylated with ethyl 2-chloroacetate under basic conditions (K₂CO₃, DMF, 60°C), yielding ethyl 2-(2-acetylphenoxy)acetate intermediates. For example:
$$
\text{2-Hydroxy-5-methylacetophenone + ClCH₂COOEt → Ethyl 2-(2-acetyl-5-methylphenoxy)acetate}
$$
Yield : 75–85% after recrystallization.
Ester Hydrolysis and Cyclization
The ester intermediate undergoes hydrolysis (NaOH, EtOH/H₂O) to form 2-(2-acetylphenoxy)acetic acid, followed by cyclization in acetic anhydride/sodium acetate to yield 3-methyl-2,3-dihydrobenzofuran:
$$
\text{Ethyl 2-(2-acetylphenoxy)acetate → 2-(2-Acetylphenoxy)acetic acid → 3-Methyl-2,3-dihydrobenzofuran}
$$
Key Modification : Bromination at the 5-position using N-bromosuccinimide (NBS) and AIBN in CCl₄ introduces the halomethyl group.
Coupling with Piperazine
The halomethyl-dihydrobenzofuran reacts with piperazine under optimized conditions:
Nucleophilic Substitution
A mixture of 5-(bromomethyl)-2,3-dihydrobenzofuran and piperazine (2.5 equiv) in acetonitrile, heated at 80°C for 12 hours, affords the target compound. Excess piperazine ensures mono-alkylation:
$$
\text{5-(BrCH₂)-2,3-dihydrobenzofuran + Piperazine → 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine + HBr}
$$
Yield : 60–70% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Mitsunobu Reaction
For alcohol intermediates (e.g., 5-(hydroxymethyl)-2,3-dihydrobenzofuran), the Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) and piperazine provides an alternative pathway:
$$
\text{5-(HOCH₂)-2,3-dihydrobenzofuran + Piperazine → Target compound}
$$
Yield : 50–55%.
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (Newcrom R1 column, acetonitrile/water/0.1% H₃PO₄) resolves the compound with a retention time of 6.2 minutes. Preparative HPLC (C18, isocratic 65% MeOH) achieves >99% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 4.50 (t, J = 8.8 Hz, 2H, OCH₂), 3.60 (s, 2H, CH₂N), 3.10–2.90 (m, 8H, piperazine), 2.75 (t, J = 8.8 Hz, 2H, CH₂).
- MS (ESI+) : m/z 219.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 5-Bromomethyl-dihydrobenzofuran | 70 | 99 | High efficiency, scalable |
| Mitsunobu Reaction | 5-Hydroxymethyl-dihydrobenzofuran | 55 | 98 | Avoids halogenation steps |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine, and how can reaction conditions be optimized?
- Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting a benzofuran-containing alkyl halide with piperazine in a polar aprotic solvent (e.g., DCM or DMF) under reflux. Catalytic bases like triethylamine or DIPEA enhance reaction efficiency . Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent choice to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substitution patterns on the piperazine and benzofuran moieties. IR spectroscopy can identify functional groups like ethers or amines .
- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended). GC-MS or LC-MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms empirical formula accuracy, especially for novel derivatives .
Q. What solvent systems and storage conditions ensure compound stability?
- Methodology : The compound should be stored in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis. Solubility tests in DMSO, ethanol, or aqueous buffers (pH 7.4) guide experimental use. Avoid prolonged exposure to light or moisture, as dihydrobenzofuran derivatives may degrade under acidic/oxidative conditions .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and pharmacodynamic properties of this compound?
- Methodology :
- ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. For example, the benzofuran group may enhance logP, affecting membrane permeability .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). The piperazine moiety’s flexibility allows diverse binding conformations, which can be refined via molecular dynamics simulations .
Q. What experimental approaches validate contradictory reports on this compound’s biological activity?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authenticity, serum-free media) to minimize variability. For antimicrobial assays, follow CLSI guidelines for MIC determination .
- Dose-Response Curves : Use Hill slope analysis to confirm potency (EC) and efficacy (E). Compare results across multiple assays (e.g., fluorescence-based vs. colorimetric) to identify assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodology :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) to the benzofuran or piperazine ring. For example, fluorination at the benzofuran 5-position may enhance metabolic stability .
- Functional Assays : Test analogs against related targets (e.g., serotonin vs. dopamine receptors) to map pharmacophore requirements. Radioligand binding assays quantify affinity (K) and selectivity ratios .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Methodology :
- Acute Toxicity Screening : Perform OECD 423-guided rodent studies to determine LD. Monitor hepatic (ALT/AST) and renal (creatinine) biomarkers post-administration .
- Metabolite Profiling : Use LC-HRMS to identify reactive intermediates (e.g., epoxides from dihydrobenzofuran oxidation) that may cause off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
